5-Amino-1-etil-1H-pirazol-4-carbonitrilo

Descripción general

Descripción

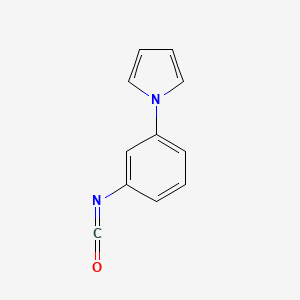

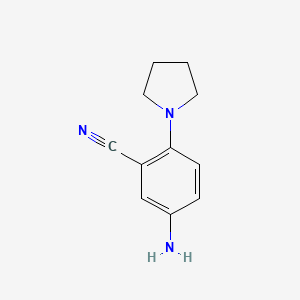

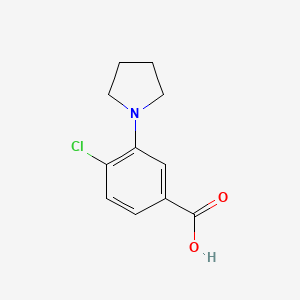

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound of interest is further substituted with an amino group at position 5, an ethyl group at position 1, and a carbonitrile group at position 4, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile, has been reported using various methods. One approach involves a four-component reaction that does not require a catalyst and is performed in water at ambient temperature, leading to the formation of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Another method utilizes a one-pot multicomponent cyclocondensation in a deep eutectic solvent, which is environmentally friendly and avoids the use of toxic catalysts and solvents . Additionally, a facile one-pot synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed, yielding high product yields .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was elucidated, providing insights into the arrangement of atoms and the geometry of the molecule . The crystal and molecular structure of another derivative, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, revealed intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, forming a wide range of products. For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated, and a reaction mechanism was proposed . Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives, showcasing the versatility of pyrazole derivatives in forming new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure analysis provides information on the molecular geometry, which can affect the compound's physical properties, such as melting point and solubility. The presence of functional groups like amino and carbonitrile also impacts the chemical reactivity and the ability to form hydrogen bonds and other intermolecular interactions . These properties are crucial for the application of these compounds in various fields, including their use as intermediates in the synthesis of biologically active molecules or in crop protection .

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Complejas

Los 5-amino-1H-pirazol-4-carbonitrilos, incluido el 5-amino-1-etil-1H-pirazol-4-carbonitrilo, se utilizan en un protocolo multicomponente, sencillo, de un solo paso y novedoso para la síntesis de moléculas complejas . Este proceso utiliza MnO2 soportado en alúmina-sílice como catalizador reciclable en agua y dodecilbencenosulfonato sódico a temperatura ambiente .

Aplicaciones Farmacéuticas

Los derivados de pirazol altamente funcionalizados, incluidos los 5-amino-1H-pirazol-4-carbonitrilos, son andamios potencialmente activos biológicamente debido a sus amplias aplicaciones en productos farmacéuticos . Se han utilizado como compuestos analgésicos, antibacterianos, anticonvulsivos, antipiréticos, antidepresivos, antifúngicos, antiinflamatorios, antimaláricos, antimicrobianos, antiparasitarios y antitumorales

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with multiple targets in the body .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .

Pharmacokinetics

It’s known that the compound is a white crystalline solid with a low solubility in water, which can dissolve more easily in acidic solutions . This suggests that its bioavailability may be influenced by the pH of the environment.

Result of Action

Pyrazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile. For instance, its solubility can be influenced by the pH of the environment . Additionally, it should be stored and handled away from oxidizing agents and kept away from sources of heat and ignition .

Propiedades

IUPAC Name |

5-amino-1-ethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-6(8)5(3-7)4-9-10/h4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCCGIWVLMDSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444923 | |

| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4788-15-2 | |

| Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)